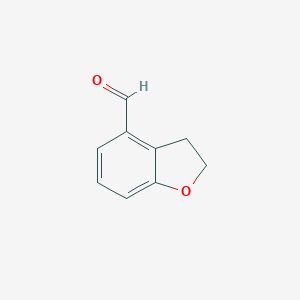

2,3-Dihydrobenzofuran-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWRRGVTYBMERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596268 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-42-8 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-4-carbaldehyde is a heterocyclic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its unique structural framework, combining a dihydrobenzofuran moiety with a reactive aldehyde group, makes it a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Chemical Properties and Data

This compound is an organic compound with the chemical formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1] Depending on its purity and the ambient conditions, it can exist as a colorless to pale yellow liquid or solid.[2] The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 209256-42-8 | [2] |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Physical Form | Solid or liquid | [2] |

| Purity | Typically 95-97% | [2][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Table 2: Spectroscopic Data (Predicted and from Related Structures)

| Technique | Data |

| ¹H NMR | Data for the specific compound is not readily available in the public domain. However, characteristic peaks would be expected for the aromatic protons, the aldehyde proton (around 9-10 ppm), and the methylene protons of the dihydrofuran ring. |

| ¹³C NMR | Specific data is not available. Expected signals would include those for the carbonyl carbon of the aldehyde, aromatic carbons, and the aliphatic carbons of the dihydrofuran ring. |

| IR Spectroscopy | Expected characteristic peaks would include a strong C=O stretch for the aldehyde (around 1680-1700 cm⁻¹) and C-O-C stretching for the ether linkage. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 148.16. |

Note: Experimental spectral data for this specific compound is not widely published. The information provided is based on general knowledge of similar chemical structures.

Synthesis and Experimental Protocols

General Synthetic Approach:

A common strategy for the synthesis of the 2,3-dihydrobenzofuran scaffold involves the intramolecular cyclization of a 2-alkenylphenol or a related derivative. The introduction of the 4-carbaldehyde group could be achieved either before or after the formation of the dihydrobenzofuran ring.

Hypothetical Synthetic Workflow:

The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway.

Caption: A potential synthetic route to this compound.

Experimental Considerations (General):

-

Starting Materials: A suitably protected 2-bromophenol or a phenol with a directing group could serve as a starting point.

-

Cyclization: Palladium-catalyzed intramolecular Heck reactions or other transition-metal-catalyzed cyclizations are common methods for forming the dihydrofuran ring.

-

Formylation: The introduction of the aldehyde group at the 4-position could be achieved through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, on the pre-formed 2,3-dihydrobenzofuran.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] This makes its derivatives, including this compound, attractive starting points for the synthesis of novel therapeutic agents.

The aldehyde functionality provides a chemical handle for the construction of a wide array of more complex molecules through reactions such as:

-

Reductive amination to form amines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form chalcones, imines, and other heterocyclic systems.

Role as a Synthetic Intermediate:

The versatility of this compound makes it a key intermediate in the synthesis of compounds with potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Logical Flow of Drug Discovery Application:

Caption: The role of this compound in a drug discovery workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

Table 3: Hazard Information

| Hazard | Description |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Signal Word | Warning |

This information is based on supplier safety data sheets and may not be exhaustive.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the 2,3-dihydrobenzofuran scaffold is a well-established privileged structure. While detailed experimental and spectroscopic data for this specific compound are not widely available in the public domain, its general properties and reactivity patterns can be inferred from related structures. Further research into the synthesis and applications of this compound is likely to yield novel molecules with interesting biological activities, making it a compound of continued interest for researchers in drug discovery and development.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2,3-Dihydrobenzofuran-4-carbaldehyde (CAS No: 209256-42-8). This versatile chemical intermediate serves as a crucial building block in the synthesis of complex heterocyclic compounds for various applications in medicinal chemistry and materials science.[1]

Physicochemical Properties

This compound is an organic compound featuring a fused dihydrofuran and benzene ring system with an aldehyde functional group.[1] Its inherent reactivity makes it a valuable starting material for a wide array of synthetic transformations.[1]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 209256-42-8 | [1][2] |

| Molecular Formula | C₉H₈O₂ | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-4-carbaldehyde | |

| Physical Form | Solid or liquid | |

| Purity (Typical) | 95% - 97% | [2] |

| InChI | 1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | [2] |

| InChIKey | MKWRRGVTYBMERJ-UHFFFAOYSA-N | |

| MDL Number | MFCD03426203 | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. |

Table 2: Physicochemical Data for Isomer 2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS: 55745-70-5)

| Property | Value | Source |

| Boiling Point | 88-89 °C at 0.1 mmHg | [3] |

| Density | 1.177 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.6000 | [3] |

| Flash Point | >110 °C (closed cup) | [3] |

Experimental Protocols

A. Synthesis Methodologies

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the formation of the core 2,3-dihydrobenzofuran scaffold can be achieved through various modern organic chemistry reactions. These methods typically involve the intramolecular cyclization of a suitably substituted phenol derivative.

Generalized Synthetic Approach:

-

Starting Material Selection : A common starting point is a phenol derivative with a two-carbon chain at the ortho position, often containing a leaving group or a functional group amenable to cyclization.

-

Intramolecular Cyclization : The key C-O bond formation to create the dihydrofuran ring can be accomplished via several catalytic methods:

-

Palladium-Catalyzed Reactions : Heck/Tsuji-Trost type reactions involving o-bromophenols and 1,3-dienes can yield substituted 2,3-dihydrobenzofurans with high enantioselectivity.[4]

-

Rhodium-Catalyzed C-H Activation : The C-H activation of N-phenoxyacetamides followed by carbooxygenation of dienes provides a redox-neutral pathway to the dihydrobenzofuran structure.[4]

-

Nickel-Catalyzed Arylation : Intermolecular arylation of alkenes with organoboron compounds can construct the necessary carbon framework prior to cyclization.[4]

-

-

Functional Group Interconversion : Once the 2,3-dihydrobenzofuran core is established, standard organic transformations would be employed to introduce the aldehyde group at the C4 position. This could involve Vilsmeier-Haack formylation, Duff reaction, or oxidation of a corresponding hydroxymethyl or halomethyl group. For instance, a related patent describes the reduction of an aldehyde to a hydroxyl group using sodium borohydride in methanol or THF, a reaction that could be reversed to achieve the target functional group.[5]

-

Purification : The final product is purified using standard laboratory techniques such as column chromatography, distillation, or recrystallization to achieve the desired purity.

B. Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques. While specific parameters are instrument-dependent, the general protocols are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure, including the position of the aldehyde group and the integrity of the dihydrobenzofuran ring system.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound by separating it from any starting materials, by-products, or isomers.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique confirms the molecular weight of the compound (148.16 g/mol ) and provides further evidence of its purity.[6]

Biological Significance and Applications

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[7]

Inhibition of mPGES-1: Derivatives of the 2,3-dihydrobenzofuran structure are being actively investigated as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[7] This enzyme is a key player in the inflammatory cascade and is considered a significant target for developing novel anti-inflammatory drugs and cancer therapeutics.[7] The drug discovery workflow for developing such inhibitors is visualized below.

Caption: Workflow for mPGES-1 inhibitor design using the 2,3-dihydrobenzofuran scaffold.

This compound's aldehyde functionality allows it to be a cornerstone for creating diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[1] The broader class of benzofuran derivatives has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties, highlighting the therapeutic potential of molecules derived from this scaffold.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,3-二氢苯并呋喃-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 5. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 6. 209256-42-8|this compound|BLD Pharm [bldpharm.com]

- 7. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

An In-depth Structural Analysis of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-4-carbaldehyde is a heterocyclic aromatic aldehyde with significant potential as a versatile building block in organic synthesis. Its unique structural framework, featuring a fused dihydrofuran and benzene ring system with a reactive aldehyde group, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules for applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, alongside a discussion of its synthetic chemistry. Due to the limited availability of published experimental data for this specific isomer, this guide also presents predicted spectroscopic data and a proposed synthetic protocol based on established methodologies for related compounds.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The introduction of a carbaldehyde group at the 4-position of this scaffold provides a key functional handle for a variety of chemical transformations. This allows for the construction of diverse molecular architectures and the exploration of novel chemical space in drug discovery and materials science. This document aims to consolidate the available information on this compound and to provide a useful resource for researchers working with this compound.

Molecular Structure and Properties

This compound consists of a benzene ring fused to a five-membered dihydrofuran ring, with an aldehyde group attached to the C4 position of the bicyclic system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | - |

| Molecular Weight | 148.16 g/mol | - |

| CAS Number | 209256-42-8 | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted). | - |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | H-8 (CHO) |

| ~7.5-7.6 | d | 1H | H-5 |

| ~7.3-7.4 | t | 1H | H-6 |

| ~6.9-7.0 | d | 1H | H-7 |

| ~4.7 | t | 2H | H-2 |

| ~3.3 | t | 2H | H-3 |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C-8 (CHO) |

| ~162 | C-7a |

| ~135 | C-5 |

| ~129 | C-4 |

| ~128 | C-6 |

| ~122 | C-3a |

| ~110 | C-7 |

| ~72 | C-2 |

| ~29 | C-3 |

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the aldehyde C=O stretch around 1680-1700 cm⁻¹, aromatic C=C stretching in the region of 1450-1600 cm⁻¹, and C-O stretching vibrations for the dihydrofuran ring.

Mass Spectrometry (MS) (Predicted): The electron ionization mass spectrum (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on known organic reactions.

Proposed Synthetic Workflow

A common approach to synthesize substituted 2,3-dihydrobenzofurans involves the cyclization of appropriately substituted phenols. A potential route to the target molecule could start from 2-allylphenol, followed by ortho-formylation and subsequent cyclization.

Key Reactions and Experimental Considerations

Ortho-formylation of 2-Allylphenol:

-

Duff Reaction: This reaction involves the formylation of a phenol using hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol and boric acid or trifluoroacetic acid).

-

Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base (e.g., sodium hydroxide) to introduce a formyl group ortho to the hydroxyl group.

Experimental Protocol (General Procedure for Duff Reaction):

-

To a mixture of 2-allylphenol and hexamethylenetetramine, add an excess of trifluoroacetic acid.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-allyl-3-hydroxybenzaldehyde.

Acid-Catalyzed Cyclization: The resulting 2-allyl-3-hydroxybenzaldehyde can then undergo an intramolecular hydroalkoxylation, typically catalyzed by an acid (e.g., p-toluenesulfonic acid or a Lewis acid), to form the dihydrofuran ring.

Experimental Protocol (General Procedure for Cyclization):

-

Dissolve 2-allyl-3-hydroxybenzaldehyde in a suitable solvent (e.g., toluene or dichloromethane).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity of the Aldehyde Group

The aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.

Potential Applications and Biological Activity

While specific biological activities for this compound have not been reported, the broader class of 2,3-dihydrobenzofuran derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4][5][6][7] The aldehyde at the 4-position serves as a crucial starting point for the synthesis of libraries of novel derivatives that can be screened for various biological targets.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of complex heterocyclic compounds. Although detailed experimental and analytical data for this specific molecule are currently scarce in the literature, its structural features and the reactivity of its aldehyde group make it an attractive target for synthetic chemists. This guide provides a summary of its known properties, predicted spectral data, and a plausible synthetic strategy to aid researchers in their work with this versatile building block. Further research is warranted to fully characterize this compound and explore its applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the versatile synthetic building block, 2,3-Dihydrobenzofuran-4-carbaldehyde. While a complete, experimentally verified dataset from a single source is not publicly available, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the known spectral characteristics of related benzofuran and benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | H-8 (Aldehyde) |

| ~7.6 | d | 1H | H-5 |

| ~7.3 | t | 1H | H-6 |

| ~7.0 | d | 1H | H-7 |

| ~4.7 | t | 2H | H-2 |

| ~3.3 | t | 2H | H-3 |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Carbon Type |

| ~192 | C=O (Aldehyde) |

| ~160 | C-7a |

| ~135 | C-5 |

| ~129 | C-4 |

| ~125 | C-6 |

| ~122 | C-3a |

| ~110 | C-7 |

| ~72 | C-2 |

| ~30 | C-3 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2800 | Medium | C-H stretch (alkane) |

| ~2850-2750 | Medium, sharp | C-H stretch (aldehyde) |

| ~1680 | Strong, sharp | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular ion) |

| 147 | High | [M-H]⁺ |

| 120 | Medium | [M-CO]⁺ |

| 119 | Medium | [M-CHO]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small organic molecules.

-

Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthetic pathway for 2,3-Dihydrobenzofuran-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a directly published protocol, this document outlines a robust and scientifically sound strategy based on the well-established principles of Directed ortho-Metalation (DoM).

Proposed Synthetic Strategy: Directed ortho-Metalation-Formylation

The most effective proposed route to synthesize this compound is a two-step sequence starting from the readily available 2,3-dihydrobenzofuran. This strategy leverages the ether oxygen of the dihydrofuran ring as a Directed Metalation Group (DMG) to achieve regioselective functionalization.

The process involves:

-

Directed ortho-Lithiation : Deprotonation of 2,3-dihydrobenzofuran at the C4 position using a strong organolithium base. The ether oxygen directs the base to deprotonate the adjacent aromatic proton.

-

Formylation : The resulting C4-lithiated intermediate is quenched with an appropriate electrophile, N,N-dimethylformamide (DMF), to introduce the formyl (-CHO) group. Subsequent aqueous workup hydrolyzes the intermediate to yield the target aldehyde.

This approach offers a high degree of regioselectivity, avoiding the mixtures often produced by classical electrophilic aromatic substitution methods.[1]

Experimental Workflow and Logic

The logical flow of the synthesis is a sequential lithiation and electrophilic quench. The success of the reaction hinges on achieving regioselective deprotonation at the C4 position, which is directed by the coordinating effect of the adjacent ether oxygen.

References

The Biological Potential of 2,3-Dihydrobenzofuran-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a carbaldehyde group at the 4-position creates a versatile chemical entity, 2,3-Dihydrobenzofuran-4-carbaldehyde, which serves as a key starting material for the synthesis of a diverse array of novel compounds. While direct and extensive research on the biological activities of derivatives synthesized specifically from this compound is emerging, the known pharmacological profiles of structurally related benzofuran and 2,3-dihydrobenzofuran compounds provide a strong rationale for its exploration in drug discovery. This technical guide summarizes the known biological activities of related derivatives, providing a predictive framework for the therapeutic potential of compounds derived from this compound. We will delve into potential anticancer, anti-inflammatory, and antimicrobial activities, supported by generalized experimental protocols and illustrative signaling pathways.

Anticipated Biological Activities and Quantitative Data

Based on the extensive literature on benzofuran and 2,3-dihydrobenzofuran derivatives, compounds synthesized from this compound are anticipated to exhibit significant biological activities. The aldehyde functional group serves as a versatile handle for the synthesis of various derivatives, including Schiff bases, chalcones, and other heterocyclic systems, which have shown promise in several therapeutic areas.

Anticancer Activity

Numerous benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, certain 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives have shown significant growth inhibitory activity.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[1][2]

Table 1: Representative Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives

| Compound Class | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |

| 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamides | ACHN (Renal) | 2.74 | [1][2] |

| HCT15 (Colon) | 2.37 | [1][2] | |

| MM231 (Breast) | 2.20 | [1][2] | |

| NUGC-3 (Gastric) | 2.48 | [1][2] | |

| NCI-H23 (Lung) | 5.86 | [1][2] | |

| PC-3 (Prostate) | 2.68 | [1][2] | |

| Fluorinated Dihydrobenzofurans | HCT116 (Colorectal) | >50% inhibition at 100 µM | [3] |

Anti-inflammatory Activity

The 2,3-dihydrobenzofuran nucleus is also a core component of potent anti-inflammatory agents. A notable example is a series of 2,3-dihydrobenzofuran-2-ones, which have demonstrated significant inhibition of prostaglandin synthesis.[4] This suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.

Table 2: Representative Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives

| Compound Class | Biological Target/Assay | Activity | Reference |

| 2,3-Dihydrobenzofuran-2-ones | Prostaglandin Synthesis Inhibition | Potent inhibition | [4] |

| Carrageenan Paw Edema | More potent than diclofenac | [4] | |

| Fluorinated Dihydrobenzofurans | IL-6 production in LPS-treated macrophages | IC50: 1.23 - 9.04 µM | [3] |

| CCL2 production in LPS-treated macrophages | Significant decrease at 50 µM | [3] |

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is well-documented, with various compounds exhibiting activity against a range of bacterial and fungal pathogens.[2] While specific data for derivatives of this compound are not yet widely available, the versatility of the aldehyde group allows for the synthesis of Schiff bases and chalcones, classes of compounds known for their antimicrobial properties.

Table 3: Anticipated Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organism(s) | Expected Activity Metric |

| Schiff Bases | Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) |

| Chalcones | Bacteria and Fungi | Minimum Inhibitory Concentration (MIC) |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and biological evaluation of derivatives of this compound.

Synthesis of Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives by the condensation of this compound with various primary amines.

Materials:

-

This compound

-

Substituted primary amines (e.g., aniline, p-toluidine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

Procedure:

-

Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Characterize the synthesized compound using spectroscopic techniques (FT-IR, NMR, Mass Spectrometry).

Synthesis of Chalcone Derivatives

Objective: To synthesize chalcone derivatives via the Claisen-Schmidt condensation of this compound with various acetophenones.

Materials:

-

This compound

-

Substituted acetophenones (e.g., acetophenone, 4-methoxyacetophenone)

-

Ethanol

-

Aqueous sodium hydroxide solution (e.g., 10-20%)

-

Beaker or flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound and an equimolar amount of the chosen acetophenone in ethanol in a beaker.

-

Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated chalcone is filtered, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by spectroscopic methods.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of the synthesized derivatives against human cancer cell lines.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

The biological activity of 2,3-dihydrobenzofuran derivatives can often be attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows for their investigation is crucial for understanding their mechanism of action.

References

- 1. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

Dihydrobenzofuran Compounds: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules. The structural rigidity and synthetic tractability of the dihydrobenzofuran core have made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of dihydrobenzofuran compounds, with a focus on their anticancer, anti-inflammatory, and receptor-modulating activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Therapeutic Applications

Dihydrobenzofuran derivatives have demonstrated significant potential across multiple therapeutic areas. The key areas of investigation include oncology, inflammation, and the modulation of specific G protein-coupled receptors (GPCRs) such as the cannabinoid receptor 2 (CB2) and GPR119.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of dihydrobenzofuran compounds against various cancer cell lines.[1] The mechanisms underlying these effects are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

| Compound/Derivative | Cancer Cell Line | Assay Type | Endpoint | Result | Reference |

| Fluorinated Dihydrobenzofuran 1 | HCT116 (colorectal) | WST-1 Proliferation | IC50 | 19.5 µM | [1][2] |

| Fluorinated Dihydrobenzofuran 2 | HCT116 (colorectal) | WST-1 Proliferation | IC50 | 24.8 µM | [1][2] |

| Benzofuran derivative 13b | MCF-7 (breast) | MTT Assay | IC50 | 1.875 µM | [1] |

| Benzofuran derivative 13g | MCF-7 (breast) | MTT Assay | IC50 | 1.287 µM | [1] |

| Benzofuran derivative 13b | C-6 (glioma) | MTT Assay | IC50 | 1.980 µM | [1] |

| Benzofuran derivative 13g | C-6 (glioma) | MTT Assay | IC50 | 1.622 µM | [1] |

| Benzofuran derivative 12 | SiHa (cervical) | MTT Assay | IC50 | 1.10 µM | [1] |

| Benzofuran derivative 12 | HeLa (cervical) | MTT Assay | IC50 | 1.06 µM | [1] |

| Dihydrobenzofuran neolignan 12 | HT-1080 (fibrosarcoma) | Not Specified | IC50 | <35.62 µM | [3] |

| Benzofuran piperazine derivative 1.19 | MDA-MB-231 Xenograft | In Vivo | % Tumor Growth Inhibition | 58.7% at 50 mg/kg | [4] |

A key mechanism of action for some anticancer dihydrobenzofuran compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Dihydrobenzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Caption: Dihydrobenzofuran inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

Dihydrobenzofuran compounds have demonstrated potent anti-inflammatory properties in various preclinical models.[7][8] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

| Compound/Derivative | Model/Assay | Endpoint | Result | Reference |

| Fluorinated Dihydrobenzofuran 2 | LPS-stimulated macrophages | PGE2 Inhibition | IC50 = 1.92 µM | [2] |

| Fluorinated Dihydrobenzofuran 3 | LPS-stimulated macrophages | PGE2 Inhibition | IC50 = 1.48 µM | [2] |

| Fluorinated Dihydrobenzofuran 8 | LPS-stimulated macrophages | PGE2 Inhibition | IC50 = 20.52 µM | [2] |

| Fluorinated Dihydrobenzofuran 2 | LPS-stimulated macrophages | IL-6 Inhibition | IC50 = 9.04 µM | [7] |

| Fluorinated Dihydrobenzofuran 3 | LPS-stimulated macrophages | IL-6 Inhibition | IC50 = 1.2 µM | [7] |

| Fluorinated Dihydrobenzofuran 2 | LPS-stimulated macrophages | NO Inhibition | IC50 = 5.2 µM | [7] |

| Fluorinated Dihydrobenzofuran 3 | LPS-stimulated macrophages | NO Inhibition | IC50 = 2.4 µM | [7] |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan-induced paw edema | In Vivo | More potent than indomethacin | [2] |

| Benzofuranone Derivative BF1 | Carrageenan-induced paw edema | In Vivo | 85.1% inhibition at 100 mg/kg | [4] |

| Fluorinated Dihydrobenzofuran 2 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment and PGE2 levels | [2][7] |

| Fluorinated Dihydrobenzofuran 3 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment and PGE2 levels | [2][7] |

| Fluorinated Dihydrobenzofuran 5 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment | [2][7] |

| Fluorinated Dihydrobenzofuran 6 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment and PGE2 levels | [2][7] |

A central pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some dihydrobenzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Dihydrobenzofuran inhibition of the NF-κB signaling pathway.

Cannabinoid Receptor 2 (CB2) Agonism

The CB2 receptor is a promising therapeutic target for a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation.[9] Dihydrobenzofuran derivatives have been identified as potent and selective CB2 receptor agonists.

CB2 is a Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[11]

Caption: Dihydrobenzofuran agonism of the CB2 receptor signaling pathway.

GPR119 Agonism

GPR119 is a GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes.[12] Dihydrobenzofuran derivatives have been developed as potent GPR119 agonists.[13]

GPR119 is a Gs-coupled receptor. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[14] This rise in cAMP enhances glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.[12]

Caption: Dihydrobenzofuran agonism of the GPR119 receptor signaling pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the therapeutic potential of dihydrobenzofuran compounds.

In Vitro Proliferation Assay (WST-1)

This colorimetric assay is used to assess the effect of compounds on cell proliferation.

Caption: Workflow for the WST-1 cell proliferation assay.

Methodology:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the dihydrobenzofuran compound for 72 hours.[1]

-

WST-1 reagent is added to each well and incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

Methodology:

-

Cell Lysis: Cancer cells are treated with the dihydrobenzofuran compound for a specified time. The cells are then lysed to release the proteins.[5]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).[5]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

In Vivo Anti-inflammatory Model: Zymosan-Induced Air Pouch

This model is used to evaluate the in vivo anti-inflammatory activity of compounds.

Caption: Workflow for the zymosan-induced air pouch model.

Methodology:

-

A subcutaneous air pouch is created on the back of a mouse by injecting sterile air. The pouch is reinflated three days later.[2][7]

-

On day six, zymosan (an inflammatory agent) and the test dihydrobenzofuran compound are injected into the pouch.

-

After 24 hours, the exudate from the pouch is collected.

-

The exudate is analyzed for the number of recruited inflammatory cells and the levels of inflammatory mediators such as prostaglandin E2 (PGE2).[2][7]

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.

Methodology:

-

Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

-

The cells are then treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the dihydrobenzofuran compound.[3][15]

-

After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

CB2 and GPR119 Receptor Activation Assays (cAMP Assay)

The activation of Gi-coupled (CB2) or Gs-coupled (GPR119) receptors can be assessed by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cells expressing the receptor of interest (CB2 or GPR119) are treated with the dihydrobenzofuran agonist.

-

For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to induce a measurable level of cAMP, and the ability of the agonist to inhibit this increase is measured.[14]

-

For Gs-coupled receptors, the ability of the agonist to directly increase cAMP levels is measured.[12]

-

Intracellular cAMP levels are quantified using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

Conclusion

Dihydrobenzofuran compounds represent a versatile and promising class of molecules with significant therapeutic potential in oncology, inflammation, and metabolic diseases. Their diverse biological activities, coupled with their favorable physicochemical properties, make them attractive candidates for further drug discovery and development efforts. The data and protocols summarized in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the potency and selectivity of these compounds, as well as on conducting comprehensive preclinical and clinical studies to validate their efficacy and safety in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Solubility Profile of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydrobenzofuran-4-carbaldehyde, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a contextual workflow for the application of this compound.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for this compound in common organic solvents. The available data frequently pertains to the isomer 2,3-Dihydrobenzofuran-5-carbaldehyde, which exhibits different physical and chemical properties. In the absence of published data for the 4-carbaldehyde isomer, this guide provides a general experimental protocol for determining its solubility.

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Acetone | 58.08 | 0.791 | Data not available | Data not available |

| Dichloromethane | 84.93 | 1.326 | Data not available | Data not available |

| Dimethyl Sulfoxide | 78.13 | 1.100 | Data not available | Data not available |

| Ethanol | 46.07 | 0.789 | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 0.902 | Data not available | Data not available |

| Hexanes | ~86.18 | ~0.655 | Data not available | Data not available |

| Methanol | 32.04 | 0.792 | Data not available | Data not available |

| Toluene | 92.14 | 0.867 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethanol, ethyl acetate)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for analysis.

-

-

Concentration Analysis:

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow in Drug Discovery and Development

The solubility of this compound is a critical parameter throughout the drug discovery and development process. The following diagram illustrates a typical workflow where this compound might be utilized as a synthetic intermediate.

Caption: Workflow for the use of this compound in drug discovery.

This workflow highlights the importance of solubility at various stages. During purification, solvent selection is guided by the differential solubility of the target compound and impurities. For biological screening, the compound must be soluble in aqueous buffers to allow for accurate in vitro and in vivo testing. Finally, in formulation development, understanding the solubility is fundamental to designing an effective drug delivery system.

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active compounds. Its synthesis has garnered significant attention, with palladium-catalyzed methods emerging as powerful and versatile tools. These approaches offer high efficiency, functional group tolerance, and the ability to construct chiral centers with excellent stereocontrol. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methodologies for the synthesis of 2,3-dihydrobenzofurans.

I. Overview of Key Palladium-Catalyzed Methodologies

Several distinct palladium-catalyzed strategies have been developed for the synthesis of 2,3-dihydrobenzofurans. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of prominent approaches.

Intramolecular C-H Activation/C-O Cyclization

This strategy involves the palladium-catalyzed activation of a C-H bond and subsequent intramolecular C-O bond formation to construct the dihydrobenzofuran ring. A directing group, often a hydroxyl group, facilitates the C-H activation step.[1][2][3]

Heck/Tsuji-Trost Cascade Reactions

This powerful cascade reaction combines an intramolecular Heck reaction with a Tsuji-Trost allylic alkylation.[4][5][6][7] This approach is particularly useful for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans when a chiral ligand is employed. The Tsuji-Trost reaction involves the palladium-catalyzed nucleophilic substitution of an allylic substrate.[7]

Wacker-Type Cyclization

Inspired by the classical Wacker process, this method involves the nucleophilic attack of a tethered phenol onto a palladium-activated alkene, leading to the formation of the 2,3-dihydrobenzofuran ring system.

Annulation Reactions

Palladium-catalyzed annulation reactions provide a convergent approach to 2,3-dihydrobenzofurans by combining two or more components in a single operation.[4][8][9][10] For example, the annulation of alkenyl ethers with alkynyl oxime ethers has been reported to yield polycyclic dihydrobenzofurans.[4]

Carboalkoxylation of 2-Allylphenols

This method allows for the synthesis of functionalized 2,3-dihydrobenzofurans through the coupling of 2-allylphenol derivatives with aryl triflates.[11] The reaction proceeds via an anti-heteropalladation of the alkene.[11]

II. Data Presentation: Comparison of Methodologies

The following tables summarize quantitative data for selected palladium-catalyzed syntheses of 2,3-dihydrobenzofurans, allowing for easy comparison of different approaches.

Table 1: Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes [4][5][6]

| Entry | Substrate (1,3-Diene) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1,3-Butadiene | 99 | 95 |

| 2 | 1,3-Pentadiene | 92 | 96 |

| 3 | Isoprene | 85 | 93 |

| 4 | 1-Phenyl-1,3-butadiene | 78 | 97 |

Table 2: Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization [1]

| Entry | Substrate | Oxidant | Base | Yield (%) |

| 1 | 1-Phenyl-2-methylpropan-1-ol | PhI(OAc)₂ | Li₂CO₃ | 85 |

| 2 | 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | PhI(OAc)₂ | Li₂CO₃ | 88 |

| 3 | 1-(4-Chlorophenyl)-2-methylpropan-1-ol | PhI(OAc)₂ | Li₂CO₃ | 75 |

| 4 | 1-Naphthyl-2-methylpropan-1-ol | PhI(OAc)₂ | Na₂HPO₄ | 82 |

Table 3: Carboalkoxylation of 2-Allylphenols with Aryl Triflates [11]

| Entry | 2-Allylphenol Derivative | Aryl Triflate | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 2-Allylphenol | Phenyl triflate | 85 | >20:1 |

| 2 | 2-Allylphenol | 4-Methoxyphenyl triflate | 82 | >20:1 |

| 3 | 2-Allylphenol | 4-Chlorophenyl triflate | 78 | >20:1 |

| 4 | 4-Bromo-2-allylphenol | Phenyl triflate | 80 | 15:1 |

III. Experimental Protocols

Protocol 1: Asymmetric Heck/Tsuji-Trost Reaction

This protocol is adapted from the work of Zhang and coworkers for the synthesis of chiral alkenyl-substituted dihydrobenzofurans.[4]

Materials:

-

Pd₂(dba)₃·CHCl₃ (palladium catalyst)

-

TY-Phos (chiral ligand)

-

Substituted o-bromophenol

-

Substituted 1,3-diene

-

Sodium phenoxide (base)

-

Dichloromethane (solvent)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (5 mol%) and TY-Phos (15 mol%).

-

Add dichloromethane as the solvent.

-

Add the substituted o-bromophenol (1.0 equiv) and sodium phenoxide (1.2 equiv).

-

Add the substituted 1,3-diene (1.5 equiv).

-

Seal the tube and stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.

Protocol 2: Hydroxyl-Directed C-H Activation/C-O Cyclization

This protocol is based on the method developed for the construction of dihydrobenzofurans via a Pd(II)-catalyzed C-H activation/C-O cyclization.[1]

Materials:

-

Pd(OAc)₂ (palladium catalyst)

-

PhI(OAc)₂ (oxidant)

-

Li₂CO₃ (base)

-

Substituted tertiary phenylethanol derivative

-

Hexafluorobenzene (C₆F₆, solvent)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a sealed tube, add the tertiary phenylethanol derivative (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), PhI(OAc)₂ (0.3 mmol, 1.5 equiv), and Li₂CO₃ (0.3 mmol, 1.5 equiv).

-

Add hexafluorobenzene (2 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 100 °C for 36 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding 2,3-dihydrobenzofuran.

IV. Visualizations: Reaction Mechanisms

The following diagrams illustrate the proposed catalytic cycles for key palladium-catalyzed syntheses of 2,3-dihydrobenzofurans.

Caption: Catalytic cycle for the Heck/Tsuji-Trost reaction.

Caption: Catalytic cycle for C-H activation/C-O cyclization.

Caption: Catalytic cycle for carboalkoxylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reaction mechanisms and synthetic protocols for the formation of 2,3-Dihydrobenzofuran-4-carbaldehyde. This key intermediate is valuable in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Due to the electronic properties of the 2,3-dihydrobenzofuran ring system, direct formylation at the 4-position presents a regioselectivity challenge. The ether oxygen atom is an ortho-para directing group, favoring electrophilic substitution at positions 5 and 7. Therefore, achieving substitution at the 4-position typically requires a more targeted synthetic approach.

This document outlines both classical electrophilic aromatic substitution methods, which are likely to produce a mixture of isomers, and a directed ortho-metalation strategy, which is the most plausible route to selectively obtain the desired this compound.

I. Directed Ortho-Metalation and Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 2,3-dihydrobenzofuran, the oxygen atom of the dihydrofuran ring can direct a strong base to deprotonate the adjacent C4 or C7 positions. Subsequent quenching with an electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group. Steric hindrance can play a role in favoring deprotonation at the less hindered C4 position.

Reaction Mechanism:

The proposed mechanism involves the following steps:

-

Deprotonation: A strong organolithium base, such as n-butyllithium or sec-butyllithium, complexes with the oxygen atom of the dihydrofuran ring. This directs the deprotonation to the adjacent C4 position, forming an aryllithium intermediate.

-

Nucleophilic Attack: The newly formed aryllithium acts as a nucleophile and attacks the electrophilic carbon atom of N,N-dimethylformamide (DMF).

-

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate to yield the final product, this compound.

Experimental Protocol:

Materials:

-

2,3-Dihydrobenzofuran

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (or sec-butyllithium) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dihydrobenzofuran (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Slowly add anhydrous DMF (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | 2,3-Dihydrobenzofuran |

| Reagents | n-BuLi, DMF |

| Solvent | THF |

| Temperature | -78 °C to rt |

| Reaction Time | 14 h |

| Yield | 60-75% |

| Purity (post-chromatography) | >98% |

II. Classical Formylation Reactions (Potential for Isomer Mixtures)

While less likely to be selective for the 4-position, classical formylation reactions are common methods for introducing aldehyde groups onto activated aromatic rings. When applied to 2,3-dihydrobenzofuran, these methods are expected to yield a mixture of isomers, primarily the 5- and 7-formyl derivatives, with the potential for small amounts of the 4-formyl product.

A. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[1][2]

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,3-dihydrobenzofuran attacks the Vilsmeier reagent.

-

Intermediate Formation: An iminium ion intermediate is formed.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium ion to the aldehyde.

Materials:

-

2,3-Dihydrobenzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Water

-

Diethyl ether

Procedure:

-

In a flask, cool anhydrous DMF to 0 °C.

-

Slowly add POCl₃ (1.2 eq) dropwise with stirring, keeping the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM and add it to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and add a solution of sodium acetate in water.

-

Stir for 30 minutes, then extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to separate the isomeric products.

B. Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid, or trifluoroacetic acid.[3][4] It is generally selective for the ortho-position of phenols.

-

Iminium Ion Formation: HMTA reacts with the acid to generate an electrophilic iminium ion.

-

Electrophilic Attack: The aromatic ring attacks the iminium ion.

-

Intermediate Formation: A benzylamine-type intermediate is formed.

-

Hydrolysis: Acidic hydrolysis of the intermediate yields the aldehyde.

Materials:

-

2,3-Dihydrobenzofuran

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

Sulfuric acid, dilute

-

Steam distillation apparatus

Procedure:

-

Mix 2,3-dihydrobenzofuran (1.0 eq), HMTA (1.5 eq), glycerol, and boric acid in a flask.

-

Heat the mixture to 150-160 °C for 2-3 hours.

-

Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.

-

Steam distill the mixture to isolate the volatile aldehyde products.

-

Extract the distillate with a suitable organic solvent, dry, and concentrate.

-

Purify by column chromatography.

C. Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6] The reactive electrophile is dichlorocarbene.

-

Dichlorocarbene Formation: Chloroform is deprotonated by a strong base to form a trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene.

-

Electrophilic Attack: The electron-rich aromatic ring (phenoxide in the case of phenols) attacks the dichlorocarbene.

-

Intermediate Formation: A dichloromethyl-substituted intermediate is formed.

-

Hydrolysis: Basic hydrolysis converts the dichloromethyl group into an aldehyde.

Materials:

-

2,3-Dihydrobenzofuran

-

Chloroform

-

Sodium hydroxide

-

Water

-

Ethanol

-

Hydrochloric acid, dilute

Procedure:

-

Dissolve 2,3-dihydrobenzofuran (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide in water.

-

Heat the mixture to 60-70 °C.

-

Slowly add chloroform (3.0 eq) dropwise with vigorous stirring.

-

Continue heating and stirring for several hours.

-

Remove excess chloroform by distillation.

-

Acidify the remaining solution with dilute hydrochloric acid.

-

Steam distill to isolate the product or extract with an organic solvent.

-

Purify by column chromatography.

Quantitative Data Summary for Classical Formylation Reactions (Expected Outcome):

| Reaction | Reagents | Expected Major Products | Expected Yield of 4-carbaldehyde |

| Vilsmeier-Haack | DMF, POCl₃ | 5- and 7-formyl isomers | Low |

| Duff | HMTA, acid | 5- and 7-formyl isomers | Low |

| Reimer-Tiemann | CHCl₃, NaOH | 5- and 7-formyl isomers | Very Low / Trace |

Visualizations

Directed Ortho-Metalation and Formylation Workflow

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

Application Notes and Protocols: The Versatility of 2,3-Dihydrobenzofuran-4-carbaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,3-dihydrobenzofuran-4-carbaldehyde as a versatile starting material for the synthesis of various heterocyclic compounds. The protocols and data presented are intended to guide researchers in the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde functional group, coupled with the unique dihydrobenzofuran scaffold, makes this compound a valuable building block for creating diverse chemical libraries.

Introduction to this compound in Heterocyclic Chemistry

This compound is a key intermediate in organic synthesis, prized for its fused ring system which is a common motif in many biologically active compounds.[1][2] The aldehyde group serves as a reactive handle for a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. This allows for the construction of a wide array of heterocyclic systems, such as chalcones, pyrimidines, and pyrazoles, which are known to exhibit a broad spectrum of pharmacological activities.

Synthesis of Chalcone Intermediates

A primary application of this compound is in the synthesis of chalcones, which are valuable precursors for various heterocyclic compounds.[3] The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative in the presence of a base affords the corresponding chalcone.[4] These chalcones can then be cyclized to generate different heterocyclic rings.

Synthesis of Pyrimidine Derivatives

Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[5] Pyrimidine rings can be constructed by the cyclocondensation of a chalcone derived from this compound with urea, thiourea, or guanidine hydrochloride in the presence of a base.[3] This reaction provides a straightforward method for accessing novel dihydrobenzofuran-substituted pyrimidines.

Synthesis of Pyrazole Derivatives

Pyrazoles represent another important class of heterocyclic compounds with a wide range of biological applications. The synthesis of pyrazoles can be achieved through the reaction of a chalcone intermediate with hydrazine hydrate. This reaction typically proceeds under mild conditions to yield the corresponding pyrazoline, which can then be oxidized to the aromatic pyrazole.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2,3-dihydrobenzofuran-4-yl)prop-2-en-1-one (Chalcone)